Methods of Synthesis
The synthesis of oxytocin, Glu(4)- can be achieved through various methods, notably solid-phase peptide synthesis (SPPS) and liquid-phase synthesis.
Both methods require careful monitoring of reaction conditions such as temperature, pH, and concentration to optimize yield and purity.
Molecular Structure
Oxytocin, Glu(4)- consists of a chain of nine amino acids: Cysteine-Tyrosine-Isoleucine-Glutamic Acid-Asparagine-Cysteine-Proline-Leucine-Glycine. The molecular formula is CHNOS, with a molecular weight of approximately 1007.19 g/mol .
The structure features:
Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm the structure and assess conformational dynamics .
Chemical Reactions Involving Oxytocin, Glu(4)-
Oxytocin, Glu(4)- participates in several chemical reactions primarily related to its synthesis and modification:
Mechanism of Action
Oxytocin, Glu(4)- functions primarily through binding to oxytocin receptors (OTRs), which are G protein-coupled receptors located throughout the body, including the brain and reproductive organs. Upon binding:
Studies indicate that modifications like those seen in Glu(4)- can enhance receptor affinity or alter specificity compared to native oxytocin .
Physical Properties
Chemical Properties
These properties are critical for determining handling procedures and potential applications in therapeutic settings .
Scientific Applications
Oxytocin, Glu(4)- has several notable applications:
Oxytocin (OT) is a conserved nonapeptide (Cys¹-Tyr²-Ile³-Gln⁴-Asn⁵-Cys⁶-Pro⁷-Leu⁸-Gly⁹-NH₂) with critical roles in reproduction, social behavior, and homeostasis [1] [3] [9]. Position 4 (Gln⁴) resides within the cyclic hexapeptide ring (residues 1-6) and interfaces directly with the oxytocin receptor (OTR), a class I G protein-coupled receptor (GPCR) [1] [5]. Substitution of glutamine (Gln) with glutamate (Glu) at this site introduces three key biophysical perturbations:
This targeted modification probes the electrostatic sensitivity of the OTR binding cleft. OTR activation requires precise coordination of Mg²⁺ and cholesterol, which act as allosteric modulators [1] [5]. Introducing a negative charge at position 4 may disrupt Mg²⁺ coordination (involving Asp²⁹⁶, Asp⁵⁰, and Glu⁵⁴ in human OTR) or alter receptor conformational dynamics [1] [5].
The systematic exploration of oxytocin analogs began shortly after Vincent du Vigneaud's 1953 total synthesis of oxytocin (Nobel Prize, 1955) [3] [9]. Position-4 modifications emerged as pivotal due to:
Table 1: Impact of Position-4 Modifications on Oxytocin Activity
Analog | Uterotonic Activity (Rat, % OT) | Metabolic Stability (vs. OT) | Primary Functional Effect |
---|---|---|---|
Oxytocin (OT) | 100% | 1.0x | Reference agonist |
[Gln⁴]-OT | 100% | 1.0x | Native residue |
[Glu⁴]-OT | <10% [2] | ~1.5x [2] | Partial agonist/antagonist |
[Thr⁴]-OT | 60-80% | 1.2x | Reduced potency |
[Val⁴]-OT | 30-50% | 1.3x | Agonist with reduced efficacy |
[Arg⁴]-OT | <1% | 0.8x | Antagonism, poor receptor binding |
[Glu⁴]-OT serves as a multifaceted tool for dissecting OTR pharmacology and signaling:
Table 2: Receptor Interaction Profile of [Glu⁴]-Oxytocin vs. Native Oxytocin
Parameter | Oxytocin | [Glu⁴]-Oxytocin | Functional Implication |
---|---|---|---|
OTR Binding Affinity (Kd) | ~1.0 nM | ~50-100 nM [1] | Markedly reduced receptor occupancy |
V1aR Cross-Reactivity | Low (IC₅₀ >500 nM) | Negligible | Enhanced receptor specificity |
PLC-β Activation (EC₅₀) | 2.3 nM | 120 nM [5] | Impaired Gαq coupling efficiency |
β-Arrestin Recruitment | Moderate | Minimal | Altered receptor trafficking/desensitization |
Mg²⁺ Dependency | High | Reduced [1] | Disrupted allosteric metal ion coordination |
The analog’s partial agonism/functional antagonism makes it valuable for in vivo studies where complete OTR blockade is undesirable. For example, in maternal behavior models, [Glu⁴]-OT attenuates, but does not abolish, OT-mediated nurturing effects, suggesting graded modulation of social circuits [6]. Furthermore, its resistance to enzymatic cleavage at position 4-5 prolongs its half-life in ex vivo systems (e.g., depolarized rat myometrium), enabling precise pharmacokinetic studies using oil-immersion methods [2].
Molecular Mechanism Insight: The Glu⁴ substitution likely disrupts a critical hydrogen bond between native Gln⁴ and Tyr²¹⁰ in transmembrane domain 5 (TM5) of OTR, identified via mutagenesis and molecular modeling [1] [5]. This interaction stabilizes the active conformation; its loss explains both reduced potency and biased signaling.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7